molecular formula C19H18N4O B13932685 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl-

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl-

Cat. No.: B13932685
M. Wt: 318.4 g/mol
InChI Key: RHJJSXCNIPTYQH-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- is a complex organic compound with a unique structure that includes a pyrrole ring, an acetamide group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Acetamide Group: The acetamide group can be introduced through the reaction of the pyrrole with acetic anhydride or acetyl chloride.

    Addition of the Aminoiminomethyl Group: This step involves the reaction of the acetamide derivative with guanidine or its derivatives under basic conditions.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions using benzene or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-dihydro-: A similar compound with a reduced pyrrole ring.

    1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-dimethyl-: A compound with methyl groups instead of phenyl groups.

Uniqueness

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2,5-diphenylpyrrol-1-yl)-N-methanehydrazonoylacetamide

InChI

InChI=1S/C19H18N4O/c20-22-14-21-19(24)13-23-17(15-7-3-1-4-8-15)11-12-18(23)16-9-5-2-6-10-16/h1-12,14H,13,20H2,(H,21,22,24)

InChI Key

RHJJSXCNIPTYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC=NN)C3=CC=CC=C3

Origin of Product

United States

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